molecular formula C10H20N2S4Zn B094597 Zinc diethyldithiocarbamate CAS No. 136-94-7

Zinc diethyldithiocarbamate

Cat. No.: B094597
CAS No.: 136-94-7
M. Wt: 361.9 g/mol
InChI Key: RKQOSDAEEGPRER-UHFFFAOYSA-L
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Description

Zinc diethyldithiocarbamate is an organometallic compound widely used in various industrial and scientific applications. It is known for its role as an accelerator in the vulcanization of rubber and as a catalyst in polymerization reactions. The compound has also shown potential in biomedical applications, particularly in cancer treatment due to its cytotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc diethyldithiocarbamate can be synthesized by reacting diethyldithiocarbamic acid with zinc salts. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors where the reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity. The product is then purified through filtration and recrystallization processes .

Chemical Reactions Analysis

Types of Reactions: Zinc diethyldithiocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Zinc dimethyldithiocarbamate
  • Zinc dibutyldithiocarbamate
  • Zinc ethylphenyldithiocarbamate

Comparison: Zinc diethyldithiocarbamate is unique due to its specific ligand structure, which imparts distinct catalytic and biological properties. Compared to zinc dimethyldithiocarbamate and zinc dibutyldithiocarbamate, this compound exhibits higher solubility and better catalytic performance in certain polymerization reactions . Its anti-cancer activity also sets it apart from other zinc dithiocarbamates .

Properties

IUPAC Name

zinc;N,N-diethylcarbamodithioate
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InChI

InChI=1S/2C5H11NS2.Zn/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2
Source PubChem
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InChI Key

RKQOSDAEEGPRER-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Zn+2]
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2S4Zn
Source PubChem
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DSSTOX Substance ID

DTXSID5021463
Record name Zinc diethyldithiocarbamate
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Molecular Weight

361.9 g/mol
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Physical Description

Dry Powder; Dry Powder, Liquid, White solid; [Hawley]
Record name Zinc, bis(N,N-diethylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)-
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Record name Zinc diethyldithiocarbamate
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Solubility

Sol in carbon disulfide, benzene, chloroform; insol in water
Record name ZINC DIETHYLDITHIOCARBAMATE
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Density

1.47 at 20 °C/20 °C
Record name ZINC DIETHYLDITHIOCARBAMATE
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Mechanism of Action

The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/
Record name ZINC DIETHYLDITHIOCARBAMATE
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Color/Form

White powder

CAS No.

14324-55-1, 136-94-7
Record name Zinc diethyldithiocarbamate
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Melting Point

172-176 °C
Record name ZINC DIETHYLDITHIOCARBAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zinc diethyldithiocarbamate

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